molecular formula C12H11NO4S B8169839 2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate

2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate

Cat. No.: B8169839
M. Wt: 265.29 g/mol
InChI Key: HFAJGFBEYNEMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate is a chemical compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These compounds are widely used in organic synthesis and bioconjugation due to their ability to form stable amide bonds with primary amines. The presence of the 3-(methylthio)benzoate moiety adds unique properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate typically involves the reaction of 3-(methylthio)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures a high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amide Bonds: Formed through nucleophilic substitution with primary amines.

    3-(Methylthio)benzoic Acid: Formed through hydrolysis.

    Sulfoxides and Sulfones: Formed through oxidation.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an electrophile, reacting with nucleophilic amines to form a covalent bond. This property is exploited in bioconjugation and drug development to create stable and functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate is unique due to the presence of the methylthio group, which can undergo further chemical modifications such as oxidation. This adds versatility to its applications in bioconjugation and material science, making it a valuable tool in various research fields .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-18-9-4-2-3-8(7-9)12(16)17-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAJGFBEYNEMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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